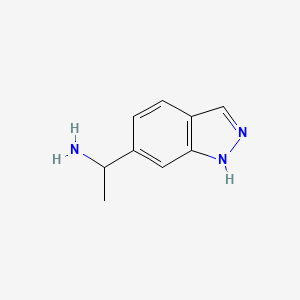
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a difluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethylating agent and a difluoroethylating reagent. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can produce an oxadiazole with additional functional groups.
科学研究应用
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.
相似化合物的比较
Similar Compounds
- 2-(chloromethyl)-3-(1,1-difluoroethyl)pyridine
- 2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine
- 1,1-Difluoroethyl chloride
Comparison
Compared to similar compounds, 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. The presence of both chloromethyl and difluoroethyl groups enhances its reactivity and potential for diverse applications. Additionally, the oxadiazole ring provides a stable framework that can be further functionalized for specific purposes.
属性
CAS 编号 |
1852337-48-4 |
|---|---|
分子式 |
C5H5ClF2N2O |
分子量 |
182.55 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H5ClF2N2O/c1-5(7,8)4-10-9-3(2-6)11-4/h2H2,1H3 |
InChI 键 |
FALAMHJMPLNXCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NN=C(O1)CCl)(F)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



